2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,3-Dihydrobenzofuran-5-yl)-N-(4-(furan-2-yl)-6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N2O3S and its molecular weight is 390.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
- The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, a derivative, has been synthesized and characterized by H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. It demonstrated moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).
Chemical Interactions and Properties
- Research on similar compounds like 2,5-dihydroxy-3,4,6,7-tetrachloro-2,3-dihydrobenzo[b]furan shows their reactivity with thiosemicarbazide, leading to the formation of thiazoles and thiazolines with specific properties (G. A. Karlivan et al., 1996).
Biological Activity Studies
- Similar compounds, such as those in the 5-nitrofuran series with amino-heterocyclic substituents, have been studied for carcinogenicity. Various derivatives have induced a range of tumors in experimental settings, showcasing the potential biological impact of such compounds (S. Cohen et al., 1975).
Potential Therapeutic Applications
- The synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include similar structural elements, have been explored. Some derivatives provided excellent protection against seizures in animal models, suggesting therapeutic potential in epilepsy treatment (H. Kohn et al., 1993).
- Other derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and evaluated for their anti-inflammatory activity, indicating potential medicinal applications (K. Sunder & Jayapal Maleraju, 2013).
Photophysical and Insecticidal Activities
- The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been investigated, revealing insights into their molecular assemblies and potential applications in material science (Umamahesh Balijapalli et al., 2017).
- Studies on the insecticidal activity of similar compounds, like 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines, have shown significant effects against specific pests, indicating potential use in pest control (Luo Xian, 2011).
Mechanism of Action
Target of Action
It is noted that benzofuran derivatives have been used in the treatment of various diseases . Benzoylthiophenes, which share a similar structure, are known to be allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Mode of Action
This enhancement stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
It is known that benzofuran derivatives can affect a wide range of biological activities . For example, they have been reported with activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF- κβ, and the muscarinic M3 receptor .
Pharmacokinetics
It is noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran-based compounds, allowing for once-daily dosing .
Result of Action
It is known that benzofuran derivatives have a wide array of biological activities, including antioxidant and/or cytoprotective properties, and insecticidal activity .
Action Environment
It is known that the structural features of benzofuran and its derivatives make it a privileged structure in the field of drug discovery .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(furan-2-yl)-6-methyl-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-9-16(18-3-2-7-26-18)21-19(10-13)28-22(24-21)23-20(25)12-14-4-5-17-15(11-14)6-8-27-17/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKFZNTINDUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC4=C(C=C3)OCC4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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